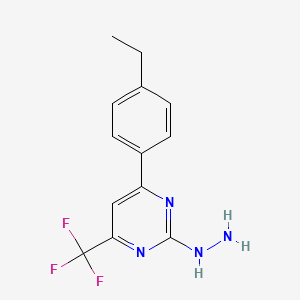
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is a complex organic compound characterized by the presence of an ethylphenyl group, a hydrazino group, and a trifluoromethyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylhydrazine with 2,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized pyrimidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidines, azo compounds, and dihydropyrimidines, depending on the reaction conditions and reagents used.
科学的研究の応用
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets by increasing its lipophilicity and electronic effects.
類似化合物との比較
- 4-(4-Methylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine
- 4-(4-Ethylphenyl)-2-hydrazino-6-(difluoromethyl)-pyrimidine
- 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyridine
Uniqueness: 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
生物活性
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Ethylphenyl group : Enhances hydrophobic interactions.
- Hydrazino group : Potentially involved in enzyme inhibition through covalent bonding.
- Trifluoromethyl group : Increases lipophilicity and binding affinity.
Chemical Formula : C13H13F3N4
IUPAC Name : [4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity.
- Receptors : The trifluoromethyl group enhances the compound's binding specificity and affinity towards certain receptors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antiviral Activity :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
特性
IUPAC Name |
[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c1-2-8-3-5-9(6-4-8)10-7-11(13(14,15)16)19-12(18-10)20-17/h3-7H,2,17H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOJGYUMUMQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














